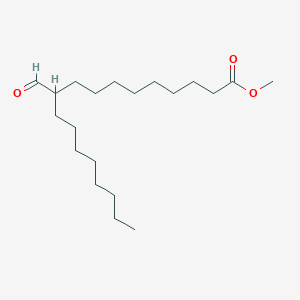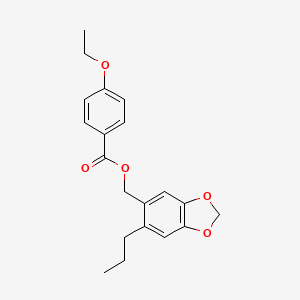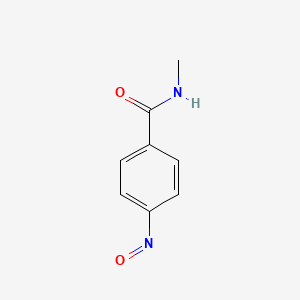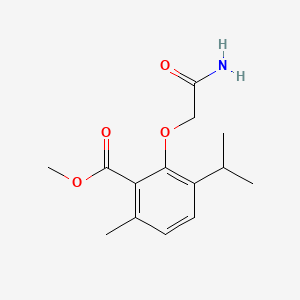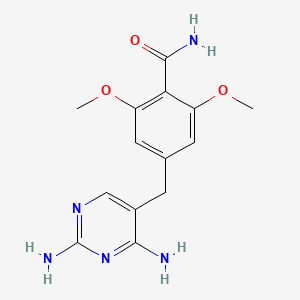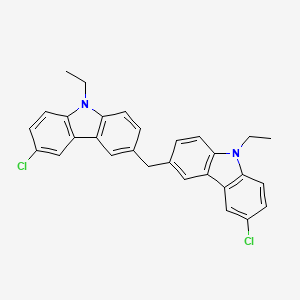
3,3'-Methylenebis(6-chloro-9-ethyl-9H-carbazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Methylenebis(6-chloro-9-ethyl-9H-carbazole) is a complex organic compound characterized by its unique molecular structure, which includes multiple aromatic rings and chlorine substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis(6-chloro-9-ethyl-9H-carbazole) typically involves the reaction of 6-chloro-9-ethyl-9H-carbazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking two carbazole units. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to catalyze the formation of the methylene bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Methylenebis(6-chloro-9-ethyl-9H-carbazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require a catalyst, such as aluminum chloride, and may involve reagents like halogens or nitro compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
3,3’-Methylenebis(6-chloro-9-ethyl-9H-carbazole) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 3,3’-Methylenebis(6-chloro-9-ethyl-9H-carbazole) involves its interaction with molecular targets, such as enzymes or receptors. The compound’s aromatic rings and chlorine substituents allow it to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Ethylcarbazole: A simpler analog without the methylene bridge and chlorine substituents.
6-Chloro-9-ethyl-9H-carbazole: Similar structure but lacks the methylene linkage.
Carprofen: A substituted carbazole with anti-inflammatory properties.
Uniqueness
3,3’-Methylenebis(6-chloro-9-ethyl-9H-carbazole) is unique due to its methylene bridge linking two carbazole units and the presence of chlorine substituents. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
56201-23-1 |
|---|---|
Molekularformel |
C29H24Cl2N2 |
Molekulargewicht |
471.4 g/mol |
IUPAC-Name |
3-chloro-6-[(6-chloro-9-ethylcarbazol-3-yl)methyl]-9-ethylcarbazole |
InChI |
InChI=1S/C29H24Cl2N2/c1-3-32-26-9-5-18(14-22(26)24-16-20(30)7-11-28(24)32)13-19-6-10-27-23(15-19)25-17-21(31)8-12-29(25)33(27)4-2/h5-12,14-17H,3-4,13H2,1-2H3 |
InChI-Schlüssel |
MKRFBCBUSDYDOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)CC3=CC4=C(C=C3)N(C5=C4C=C(C=C5)Cl)CC)C6=C1C=CC(=C6)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


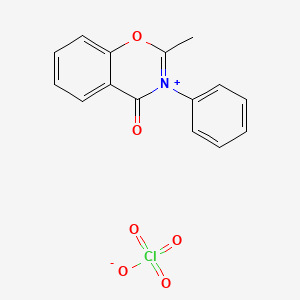
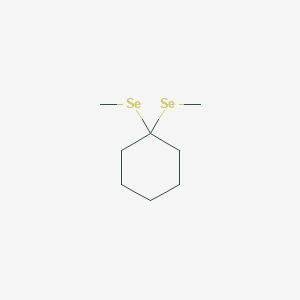
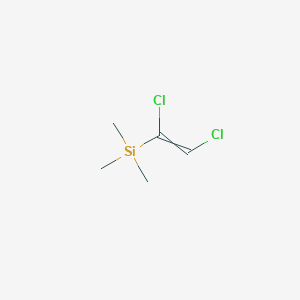
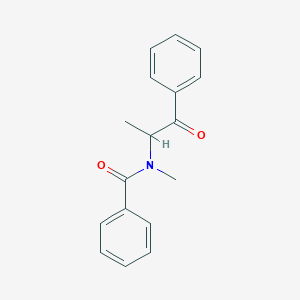
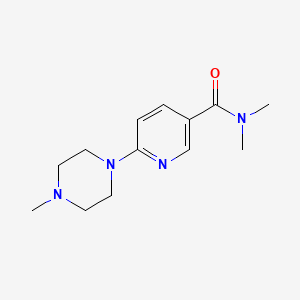
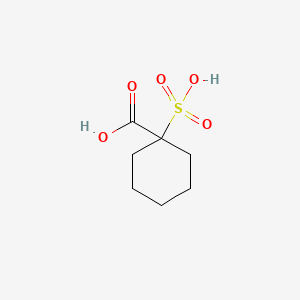
![3-{2-[Bis(2-hydroxyethyl)amino]ethyl}-5-phenylimidazolidine-2,4-dione](/img/structure/B14642839.png)
